N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline
Description
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a methylaniline moiety
Properties
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-4-6-13(7-5-10)14-9-16-12(3)8-11(2)15-16/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRYNVOHPEKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzyl halide derivative. One common method is to react 3,5-dimethylpyrazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline has several scientific research applications:
Coordination Chemistry: It can act as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. The pyrazole ring’s nitrogen atoms can donate electron density to the metal, stabilizing the complex and facilitating catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline, used in similar applications.
4-Methylaniline: Another precursor, also used in various synthetic applications.
N-[(3,5-dimethylpyrazol-1-yl)methyl]benzene: A related compound with similar coordination chemistry properties.
Uniqueness
This compound is unique due to the combination of the pyrazole ring and the methylaniline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in coordination chemistry and a potential candidate for various catalytic and medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
